5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde
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Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O. It is a derivative of benzaldehyde, featuring a bromine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
5-Bromo-2-fluorobenzotrifluoride: Similar structure but has a fluorine atom instead of a methyl group.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups instead of one.
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYBBYXNUKSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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